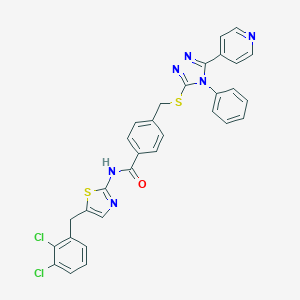![molecular formula C23H24N2O3S B285927 (5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BZBD and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BZBD is not fully understood. However, it has been suggested that BZBD induces apoptosis in cancer cells by activating the caspase pathway. BZBD has also been shown to protect against oxidative stress-induced neuronal damage by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity. The antimicrobial activity of BZBD is believed to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
BZBD has been shown to have various biochemical and physiological effects. In cancer cells, BZBD induces apoptosis by activating the caspase pathway. In neuronal cells, BZBD protects against oxidative stress-induced damage by reducing ROS levels and increasing antioxidant enzyme activity. In bacteria and fungi, BZBD disrupts cell membranes and inhibits growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZBD has several advantages for lab experiments, including its potent activity against cancer cells, bacteria, and fungi. However, BZBD also has limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for BZBD research. One direction is to study the potential use of BZBD in combination with other drugs for cancer treatment. Another direction is to investigate the potential use of BZBD in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and toxicity profile of BZBD.
Métodos De Síntesis
BZBD has been synthesized using various methods, including microwave-assisted synthesis, sonochemical synthesis, and conventional heating methods. The most common method of synthesis involves the reaction between 4-hydroxybenzaldehyde and 4-benzyloxybenzaldehyde with piperidine and thiosemicarbazide in ethanol under reflux conditions. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
BZBD has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, BZBD has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection research, BZBD has been shown to protect against oxidative stress-induced neuronal damage. In antimicrobial activity research, BZBD has exhibited potent activity against various bacteria and fungi.
Propiedades
Fórmula molecular |
C23H24N2O3S |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H24N2O3S/c26-22-21(29-23(27)25(22)17-24-13-5-2-6-14-24)15-18-9-11-20(12-10-18)28-16-19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2/b21-15+ |
Clave InChI |
MIEUGUIQMWTOAG-RCCKNPSSSA-N |
SMILES isomérico |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=O |
SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
SMILES canónico |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)



![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)

![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)